molecular formula C17H21N3O B12239541 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine

1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine

Cat. No.: B12239541
M. Wt: 283.37 g/mol
InChI Key: URMZOIBRAZRKPV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 2-methoxyphenylpiperazine with pyridine-4-carboxaldehyde under specific conditions. The reaction may be catalyzed by acids or bases and often requires solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the pyridin-4-ylmethyl group.

    4-[(Pyridin-4-yl)methyl]piperazine: Lacks the 2-methoxyphenyl group.

    1-(2-Hydroxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine is unique due to the presence of both the 2-methoxyphenyl and pyridin-4-ylmethyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3O/c1-21-17-5-3-2-4-16(17)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h2-9H,10-14H2,1H3

InChI Key

URMZOIBRAZRKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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